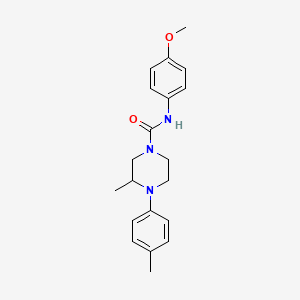
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MMPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act through various pathways. N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. It also modulates the immune response by regulating the production of cytokines. In addition, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
Zukünftige Richtungen
There are several future directions for N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide research, including investigating its toxicity and pharmacokinetics, optimizing its synthesis method, and exploring its potential as a therapeutic agent for other diseases. Furthermore, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be used as a lead compound for designing new derivatives with improved pharmacological properties.
In conclusion, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its diverse biological activities make it an attractive target for scientific research. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, and to optimize its synthesis method.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide against different types of cancer cells, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-8-18(9-5-15)23-13-12-22(14-16(23)2)20(24)21-17-6-10-19(25-3)11-7-17/h4-11,16H,12-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYASNMIIPDFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-2-phenyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4130142.png)
![(2E)-N-[(1-but-2-yn-1-yl-1,2,5,6-tetrahydropyridin-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B4130145.png)
![N-(4-bromophenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4130151.png)
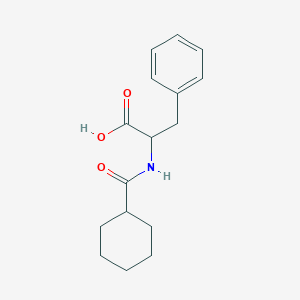
![4-[({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4130171.png)

![N-[4-(benzyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130184.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4130185.png)
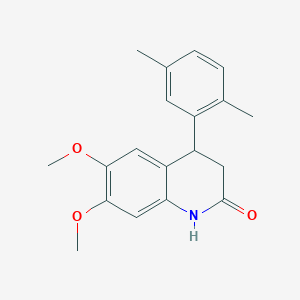
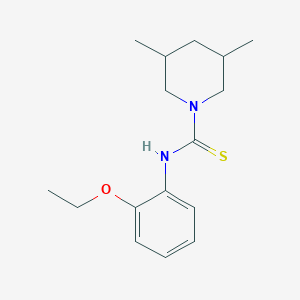

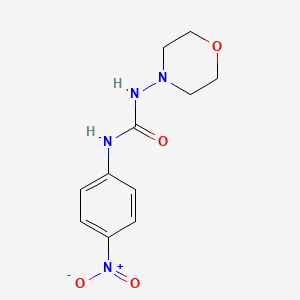
![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)
![4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4130235.png)